2-(3-Phenoxyphenoxy)ethanamine
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Overview
Description
2-(3-Phenoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C14H15NO. It is a derivative of phenoxyphenyl compounds, characterized by the presence of an amine group attached to an ethan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxyphenoxy)ethan-1-amine typically involves the reaction of 3-phenoxyphenol with ethylene oxide to form 2-(3-Phenoxyphenoxy)ethanol, which is then converted to the amine derivative using ammonia or an amine source under suitable conditions . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(3-Phenoxyphenoxy)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenoxyphenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the phenoxy rings .
Scientific Research Applications
2-(3-Phenoxyphenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenoxy)ethan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of phenoxy groups.
Phenoxyethanol: A related compound with similar structural features but different functional groups
Uniqueness
2-(3-Phenoxyphenoxy)ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual phenoxy groups and amine functionality make it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(3-phenoxyphenoxy)ethanamine |
InChI |
InChI=1S/C14H15NO2/c15-9-10-16-13-7-4-8-14(11-13)17-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 |
InChI Key |
IYCFGQGYHUFHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN |
Origin of Product |
United States |
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